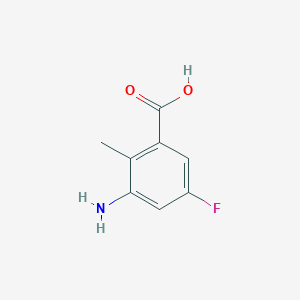

3-Amino-5-fluoro-2-methylbenzoic acid

Description

Contextualization of Fluorinated Aromatic Carboxylic Acids in Organic Synthesis

Fluorinated aromatic carboxylic acids represent a critical class of compounds in organic synthesis, primarily due to the unique properties imparted by the fluorine atom. hokudai.ac.jp The introduction of fluorine into an organic molecule can significantly alter its physicochemical and biological characteristics. rsc.org Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can improve the in-vivo half-life and bioavailability of a drug candidate. tandfonline.com

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. nih.govmdpi.com This property is crucial for drug absorption and distribution.

Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of a nearby carboxylic acid group, making it more acidic. This can influence a molecule's solubility and its ability to bind to biological targets. tandfonline.com

Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug. tandfonline.com

These attributes have made fluorinated building blocks highly sought after for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jp The development of new methods for synthesizing fluorinated aromatic carboxylic acids, such as those involving direct C-H activation or organic electrolysis, is an active area of research aimed at making these valuable intermediates more accessible. hokudai.ac.jpresearch-in-germany.org

Overview of the Significance of Substituted Benzoic Acids as Chemical Scaffolds

Substituted benzoic acids are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov This designation stems from their frequent appearance in the structures of a wide array of biologically active compounds and approved drugs. preprints.orgresearchgate.net The benzoic acid framework provides a robust and versatile platform for several reasons:

Synthetic Versatility: The aromatic ring and the carboxylic acid group can be readily functionalized, allowing chemists to systematically modify a molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Bioisosteric Replacement: The carboxylic acid group is a key pharmacophore that can form critical hydrogen bonds and ionic interactions with biological targets, such as enzymes and receptors.

Proven Track Record: A vast number of successful drugs contain a substituted benzoic acid moiety. Examples include furosemide, bumetanide, and bexarotene, demonstrating the scaffold's compatibility with diverse biological targets. preprints.orgresearchgate.net

The benzoic acid nucleus serves as a fundamental building block for generating libraries of compounds in the search for new chemical entities (NCEs) with potential therapeutic applications, including anticancer and anti-inflammatory agents. preprints.orgnih.gov

Research Trajectory and Current Frontiers for 3-Amino-5-fluoro-2-methylbenzoic Acid

While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its research trajectory can be inferred from its identity as a functionalized building block. Chemical intermediates like this are typically used in the early stages of discovery and development pipelines.

The current research frontier for this compound lies in its utilization as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. lookchem.com The three distinct functional groups attached to the aromatic ring offer multiple, regiochemically defined points for synthetic elaboration. For instance:

The amino group can be acylated, alkylated, or converted into other functional groups, serving as a handle to build out larger molecular structures.

The carboxylic acid can be converted into esters, amides, or other derivatives, a common strategy in drug design to modulate solubility and cell permeability.

The fluorine atom provides the aforementioned benefits of metabolic stability and altered electronic properties. tandfonline.comnih.gov

The compound is listed in the catalogs of several chemical suppliers for research use, indicating its availability to the scientific community for synthetic exploration. bldpharm.com Its structural motifs are found in precursors to other complex chemicals, such as methyl 3-bromo-5-fluoro-2-methylbenzoate, which is noted for its use in creating new pharmaceutical and agrochemical compounds. lookchem.com The future for this compound will likely involve its incorporation into novel heterocyclic systems or as a key fragment in fragment-based drug discovery campaigns, where its unique combination of substituents can be leveraged to achieve specific interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBQKZLGNITGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Amino 5 Fluoro 2 Methylbenzoic Acid

Retrosynthetic Analysis of 3-Amino-5-fluoro-2-methylbenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis involves strategically disconnecting the functional groups based on reliable and well-established chemical transformations.

A primary disconnection strategy focuses on the amino group. The amino group (-NH2) can be readily formed by the reduction of a nitro group (-NO2). This is a common and highly efficient transformation in aromatic chemistry. This leads to a key precursor, 5-fluoro-2-methyl-3-nitrobenzoic acid .

Further deconstruction of this nitro-intermediate can proceed via several pathways:

Disconnection of the Carboxylic Acid: The carboxylic acid group can be envisioned as arising from the oxidation of the methyl group. This points to 5-fluoro-1-methyl-3-nitrobenzene as a simpler precursor.

Disconnection of the Nitro Group: The nitro group is typically introduced via electrophilic aromatic substitution (nitration). The directing effects of the existing fluorine and methyl groups are crucial here. Starting from 3-fluoro-2-methyl benzoic acid is a possibility.

Disconnection involving Fluorine: The fluorine atom could be introduced via a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction) from an amino group. This would suggest a diamino-methyl-benzoic acid precursor, which is often a more complex route. A more common approach is to start with a fluorinated building block.

A highly plausible retrosynthetic pathway, therefore, starts from a simple, commercially available fluorotoluene.

Figure 1: Retrosynthetic Pathway for this compound

This analysis suggests a forward synthesis commencing with 4-fluoro-2-methyltoluene, followed by oxidation to form the benzoic acid, nitration to introduce the nitro group at the C3 position, and finally, reduction to yield the target molecule. A similar retrosynthetic logic has been applied to the synthesis of related halo-benzoates, underscoring the utility of a nitro group as a precursor to the amine. researchgate.net

Classical Synthetic Pathways and Route Optimization

Based on the retrosynthetic analysis, several classical routes can be devised. The optimization of these routes depends on factors like the availability of starting materials, reaction yields, and the ease of purification of intermediates.

A well-documented pathway involves the nitration of 5-fluoro-2-methylbenzoic acid. google.com This intermediate is accessible and allows for the sequential introduction of the required functional groups.

Table 1: A Classical Synthetic Route to this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Fluoro-2-methylbenzoic acid | Fuming Nitric Acid, Oleum (B3057394) | 5-Fluoro-2-methyl-3-nitrobenzoic acid |

This route is efficient because the directing effects of the existing substituents on 5-fluoro-2-methylbenzoic acid favor the desired regiochemistry of nitration.

Amination Strategies for Aromatic Systems

The introduction of an amino group onto the aromatic ring is a critical step. While direct amination of aromatic C-H bonds is possible, it often lacks regioselectivity and can result in mixtures of products. researchgate.net

The most reliable and widely used strategy for synthesizing aromatic amines like the target compound is the reduction of a nitro group . The precursor, 5-fluoro-2-methyl-3-nitrobenzoic acid, can be efficiently reduced to the corresponding amine. google.com

Common methods for this transformation include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is generally a clean reaction with water as the only byproduct.

Metal-Acid Systems: A classic method involves the use of a metal, like iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). This is often a cost-effective and robust method suitable for large-scale synthesis.

Introduction of Fluorine Substituents and Regioselectivity Control

Starting with a Fluorinated Precursor: The most straightforward approach is to begin with a commercially available, pre-fluorinated starting material, such as 4-fluoro-2-methyltoluene or 5-fluoro-2-methylbenzoic acid. ossila.comsynquestlabs.com This circumvents the need for a separate fluorination step, which can sometimes be challenging.

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium fluoroborate salt (ArN₂⁺BF₄⁻), which is prepared from the corresponding aromatic amine. guidechem.com While effective, it involves the handling of potentially unstable diazonium intermediates.

Nucleophilic Aromatic Substitution (SNAr): Fluorine can be introduced by displacing a good leaving group (like a nitro or chloro group) from an activated aromatic ring using a fluoride (B91410) source (e.g., KF, CsF). The ring must be activated by strongly electron-withdrawing groups.

Electrophilic Fluorination: Modern reagents like Selectfluor allow for the direct electrophilic fluorination of electron-rich aromatic rings. nih.gov

In the synthesis of this compound, using a starting material that already contains the fluorine atom is the most common and efficient strategy, as it ensures the correct regiochemistry from the outset.

Carboxylic Acid Functionalization in Precursors

The carboxylic acid moiety can be introduced at various stages of the synthesis. Several methods are available for the preparation of substituted benzoic acids. google.com

Oxidation of a Methyl Group: A common and powerful method is the oxidation of a methyl group on the aromatic ring. Toluene (B28343) derivatives can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The conditions must be chosen carefully to avoid degradation of other functional groups.

Carbonation of an Organometallic Intermediate: This involves forming a Grignard reagent (Ar-MgBr) or an organolithium species (Ar-Li) from an aryl halide, which is then reacted with carbon dioxide (CO₂) to form the carboxylate, followed by acidic workup.

Hydrolysis of a Nitrile: An aryl nitrile (Ar-CN) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The nitrile itself can be introduced via a Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution.

For the target molecule, oxidizing the methyl group of a suitable fluoronitrotoluene precursor is a viable option. However, starting with 5-fluoro-2-methylbenzoic acid and then performing nitration is often more direct. google.com

Methyl Group Introduction and Manipulation

The methyl group is typically part of the initial starting material. Syntheses usually commence from a substituted toluene derivative, which are often inexpensive and readily available. For instance, 5-fluoro-2-methylbenzoic acid is a known compound that serves as an excellent precursor. ossila.com

Introducing a methyl group onto a pre-functionalized benzene (B151609) ring via methods like Friedel-Crafts alkylation is possible but can be complicated by issues of regioselectivity and potential polyalkylation. Therefore, it is synthetically more efficient to select a starting material that already possesses the methyl group in the desired position relative to other functionalities.

Modern and Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Modern synthetic chemistry places increasing emphasis on "Green Chemistry," which aims to design chemical processes that are environmentally benign, economically viable, and safer. wjpmr.com These principles can be applied to optimize the synthesis of this compound.

Use of Catalysis: Replacing stoichiometric reagents with catalytic ones is a core principle of green chemistry. indianchemicalsociety.com For the reduction of the nitro group, catalytic hydrogenation (e.g., H₂/Pd-C) is preferable to metal-acid systems (e.g., Fe/HCl) as it produces less waste.

Safer Solvents and Reagents: The classical nitration of 5-fluoro-2-methylbenzoic acid uses oleum and fuming nitric acid, which are highly corrosive and hazardous. google.com Research into milder nitrating systems, potentially using solid acid catalysts or alternative nitrating agents, could improve the safety profile.

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The chosen route, involving nitration and reduction, is relatively atom-economical.

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. wjpmr.com Such techniques could be applied to the nitration or reduction steps.

Flow Chemistry: The synthesis of fluorinated amino acids has been successfully demonstrated using continuous flow processes. chemistryviews.org This technology offers enhanced safety (especially when handling hazardous intermediates), better temperature control, and easier scalability compared to batch processing. A flow chemistry setup for the nitration and subsequent reduction could be a significant green improvement.

Table 2: Comparison of Classical vs. Green Synthetic Approaches

| Synthetic Step | Classical Approach | Potential Green Chemistry Improvement | Green Principle Addressed |

|---|---|---|---|

| Nitration | Fuming HNO₃, Oleum (corrosive, hazardous waste) | Use of solid acid catalysts; milder nitrating agents. | Safer chemicals, waste prevention. |

| Reduction | Fe/HCl (stoichiometric metal waste) | Catalytic hydrogenation (H₂/Pd-C) in a green solvent (e.g., ethanol). | Use of catalysis, waste prevention. |

| Process | Batch processing | Continuous flow synthesis. | Safer chemistry, energy efficiency. |

| Solvents | Traditional organic solvents (e.g., DCM, Chloroform) | Use of greener solvents like water, ethanol, or supercritical CO₂. | Safer solvents. |

By integrating these modern principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the future direction of chemical manufacturing. brazilianjournals.com.brbrazilianjournals.com.br

Catalytic Approaches for C-N Bond Formation (e.g., Buchwald-Hartwig, Ullmann-type reactions)

The formation of the carbon-nitrogen (C-N) bond is a pivotal step in the synthesis of many amino-substituted aromatic compounds. Two of the most prominent catalytic methods for achieving this are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with a wide range of aryl halides and amines. wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance and generally proceeds under milder conditions compared to older methods. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com The choice of phosphine (B1218219) or carbene ligands is crucial for the reaction's success, with bulky and electron-rich ligands often improving reaction rates and yields, especially for less reactive aryl chlorides. jk-sci.comnih.gov

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for C-N bond formation. wikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper, often in polar, high-boiling solvents. wikipedia.org However, advancements have led to the use of soluble copper catalysts with ligands like diamines and acetylacetonate (B107027), which allow for milder reaction conditions. wikipedia.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org While the Buchwald-Hartwig reaction is often preferred for its broader scope and milder conditions, the Ullmann reaction remains a viable and sometimes more cost-effective alternative, particularly in industrial applications.

Table 1: Comparison of Buchwald-Hartwig and Ullmann Reactions for C-N Bond Formation

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Reaction Conditions | Milder temperatures, broad solvent compatibility | High temperatures (often >210°C), polar solvents |

| Substrate Scope | Very broad for both aryl halides and amines | Traditionally requires activated aryl halides |

| Ligands | Phosphines (e.g., BINAP, DPPF), N-heterocyclic carbenes | Diamines, acetylacetonate (in modern variations) |

| Key Advantages | High yields, excellent functional group tolerance, well-understood mechanism | Lower catalyst cost, useful for specific applications |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tsijournals.com

In the context of synthesizing compounds like this compound, microwave irradiation can be applied to various reaction steps. For instance, microwave-promoted Ullmann condensations have been shown to be highly efficient. researchgate.netlookchem.com Studies have demonstrated that these reactions can be carried out in shorter times and sometimes even in dry media or aqueous solutions, reducing the need for high-boiling organic solvents. researchgate.netresearchgate.net Similarly, the synthesis of Schiff bases, which can be precursors or derivatives, is significantly faster under microwave irradiation, with reaction times dropping from hours to seconds. tsijournals.com The development of microwave-assisted protocols for the synthesis of 3-amino-1,2,4-triazoles from carboxylic acids highlights the broad applicability of this technology. mdpi.com

Solvent-Free and Alternative Solvent Systems (e.g., Aqueous Media)

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. This has led to the exploration of solvent-free reactions and the use of more environmentally benign solvent systems, such as water.

Solvent-free, or "dry media," reactions, often facilitated by microwave irradiation, can offer significant advantages by simplifying work-up procedures and reducing waste. researchgate.net For example, solvent-free arylamination catalyzed by palladium complexes has been shown to be highly effective. jk-sci.com

Water is an attractive alternative solvent due to its low cost, non-flammability, and low toxicity. While organic reagents often have limited solubility in water, the use of phase-transfer catalysts or the inherent reactivity of certain substrates can overcome this limitation. For instance, Ullmann-type reactions have been successfully performed in aqueous media. researchgate.net The synthesis of N-arylanthranilic acids and N-alkylaminobenzoic acids has been achieved under relatively mild conditions using water as the solvent. researchgate.net

Atom Economy and E-factor Considerations in Process Design

The efficiency and environmental impact of a chemical synthesis are critical considerations in modern process design. Atom economy and the Environmental (E)-factor are two key metrics used to evaluate the "greenness" of a reaction or process.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. scranton.edumonash.edu A higher atom economy signifies a more efficient process with less waste generated. monash.edu Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are inherently less atom-economical due to the formation of byproducts. scranton.edu

The E-factor , in contrast, is a more practical metric that considers the total mass of waste produced per kilogram of product. researchgate.net This includes not only byproducts but also solvent losses, unreacted starting materials, and catalyst residues. A lower E-factor indicates a more environmentally friendly process. The pharmaceutical industry, which often involves multi-step syntheses, has historically had high E-factors, highlighting the importance of designing more efficient and sustainable synthetic routes. researchgate.net

Table 2: Green Chemistry Metrics in Process Design

| Metric | Definition | Goal | Significance |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. |

| E-factor | Total mass of waste (kg) / Mass of product (kg) | Minimize | Provides a real-world measure of the environmental impact of a process, including all waste streams. |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This technology provides several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. rsc.org

Preparation of Key Intermediates for this compound Synthesis

The synthesis of the target molecule often relies on the preparation and purification of key intermediates. One such critical intermediate is a nitro-substituted benzoic acid precursor.

Synthesis of Nitro-Substituted Benzoic Acid Precursors

The introduction of a nitro group onto the aromatic ring is a common strategy, as the nitro group can be readily reduced to the desired amino group in a later step. For the synthesis of this compound, a key precursor is 5-fluoro-2-methyl-3-nitrobenzoic acid.

The synthesis of this intermediate typically starts with 5-fluoro-2-methylbenzoic acid. The nitration is achieved using a mixture of a nitrating agent and a strong acid. One patented method describes the use of fuming nitric acid and oleum (fuming sulfuric acid), which reportedly provides a higher yield and purity compared to mixtures of fuming nitric acid and concentrated sulfuric acid. google.comwipo.int Another approach for the synthesis of a related compound, 2-methyl-3-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene. chemicalbook.com

Following nitration, the nitro-substituted benzoic acid can be converted to its corresponding methyl ester, for example, by reaction with methanol (B129727) in the presence of an acid catalyst. google.com The reduction of the nitro group to an amine is often accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). vulcanchem.comgoogle.com

Table 3: Common Reactions in the Synthesis of Nitro-Substituted Benzoic Acid Precursors

| Reaction | Typical Reagents | Purpose |

|---|---|---|

| Nitration | Fuming HNO₃ / Oleum or H₂SO₄ | Introduction of a nitro group onto the aromatic ring. |

| Esterification | Methanol / H₂SO₄ or (COCl)₂ then MeOH | Protection of the carboxylic acid or modification for subsequent steps. chemicalbook.com |

| Reduction | H₂ / Pd-C or SnCl₂ | Conversion of the nitro group to an amino group. vulcanchem.comprepchem.com |

Halogenated Aromatic Precursors

The synthesis of this compound and its derivatives frequently employs halogenated aromatic compounds as foundational starting materials. This approach allows for the regioselective introduction of functional groups, which is critical for the construction of the target molecule. The halogen atom can serve as a directing group or be substituted in later steps.

A notable strategy involves the use of bromo-substituted precursors. For instance, a method for preparing 5-bromo-3-fluoro-2-methylbenzoate has been developed starting from methyl 2-methyl-3-amino-5-bromobenzoate. google.com In this process, the amino group is converted to a fluoro group via a diazotization reaction followed by a Schiemann-type transformation. The reaction is conducted in a sulfuric acid system using hexafluorophosphoric acid and sodium nitrite (B80452). google.com This particular method is highlighted for avoiding chlorinated byproducts and for its cost-effectiveness, achieving a yield of 88.9% with a purity of 98%. google.com The reaction temperature is controlled between -5 °C and -20 °C. google.com

Another key precursor is 5-fluoro-2-methylbenzoic acid itself. This fluorinated benzoic acid can be nitrated to introduce a nitro group at the 3-position, which is subsequently reduced to the desired amino group. google.com A patented method describes the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of fuming nitric acid and oleum. google.com This process was found to produce 5-fluoro-2-methyl-3-nitrobenzoic acid with higher yield and purity compared to methods using concentrated sulfuric acid, which resulted in a mixture of regioisomers. google.com The use of oleum and fuming nitric acid leads to a colorless product and minimizes the formation of dinitro derivatives. google.com

The versatility of halogenated precursors is further demonstrated in the synthesis of related compounds. For example, 5-bromo-2-fluoroaniline (B1303259) serves as a starting material in multi-step syntheses to produce complex pharmaceutical agents. acs.org The general synthetic logic often involves a sequence of reactions such as nitration, halogenation, reduction of the nitro group, and potentially oxidation or esterification, starting from a halogenated aromatic core. vulcanchem.com

Table 1: Synthesis Data for Halogenated Precursor Methodologies

| Starting Material | Key Reagents | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Methyl 2-methyl-3-amino-5-bromobenzoate | Hexafluorophosphoric acid, Sodium nitrite, Sulfuric acid | Methyl 5-bromo-3-fluoro-2-methylbenzoate | 88.9% | 98% | google.com |

| 5-Fluoro-2-methylbenzoic acid | Fuming nitric acid, Oleum | 5-Fluoro-2-methyl-3-nitrobenzoic acid | High | High | google.com |

Derivatives of Benzoic Acid for Esterification

Esterification is a crucial step in the synthetic routes toward this compound, often employed to protect the carboxylic acid functionality or to modify the compound's solubility and reactivity during intermediate stages. The process typically involves converting a substituted benzoic acid into its corresponding ester, most commonly a methyl or ethyl ester.

In the synthesis pathway that proceeds via the nitration of 5-fluoro-2-methylbenzoic acid, the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid can be subsequently converted to its methyl ester. google.com This esterification is accomplished by reacting the acid with methanol. google.com One reported procedure details that the conversion of 5-fluoro-2-methylbenzoic acid to methyl 5-fluoro-2-methyl-3-nitrobenzoate through nitration followed by esterification yielded 52% of a brown solid over the two steps. google.com

The use of benzoic acid esters as starting materials, rather than the final step being esterification, is also a common strategy. A synthetic route for 2-amino-5-fluorobenzoic acid, a related compound, begins with 3-fluorobenzoic acid ester. google.com This ester is nitrated and then the nitro group is reduced, with the ester group remaining intact until a final hydrolysis step if the free acid is desired. google.com This highlights the strategic importance of the ester group as a protecting group for the carboxylic acid functionality.

The mechanism of acid-catalyzed esterification of benzoic acids is well-understood. It involves the protonation of the carbonyl oxygen of the carboxylic acid, which generates a highly reactive acylium ion (R-C+=O). rsc.org This intermediate is then attacked by the alcohol (e.g., methanol) to form the ester. For sterically hindered benzoic acids, such as those with substituents at the 2- and 6-positions, special conditions might be required to achieve efficient esterification. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₈H₈FNO₂ | Target Compound |

| Methyl 5-bromo-3-fluoro-2-methylbenzoate | C₉H₉BrFO₂ | Intermediate |

| Methyl 2-methyl-3-amino-5-bromobenzoate | C₉H₁₀BrNO₂ | Starting Material |

| Hexafluorophosphoric acid | F₇HP | Reagent |

| Sodium nitrite | NNaO₂ | Reagent |

| 5-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | Precursor |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | C₈H₆FNO₄ | Intermediate |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C₉H₈FNO₄ | Intermediate |

| Oleum | H₂O₇S₂ | Reagent |

| Fuming nitric acid | HNO₃ | Reagent |

| 5-Bromo-2-fluoroaniline | C₆H₅BrFN | Starting Material |

| 2-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | Related Compound |

| 3-Fluorobenzoic acid ester | - | Starting Material |

Chemical Reactivity and Transformation Mechanisms of 3 Amino 5 Fluoro 2 Methylbenzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. The electronic nature of the substituents on the benzene (B151609) ring modulates the reactivity of this group.

Esterification of 3-Amino-5-fluoro-2-methylbenzoic acid converts the carboxylic acid into an ester, a transformation that is crucial for modifying the compound's solubility, and for protecting the carboxyl group during subsequent reactions. Standard methods for esterification are applicable, with the choice of reagent and conditions depending on the desired scale and substrate tolerance.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Another convenient and widely used method for preparing methyl esters is the reaction with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). This system is known for its mild conditions and good to excellent yields for a variety of amino acids.

The resulting esters, such as methyl 3-amino-5-fluoro-2-methylbenzoate, are valuable intermediates in organic synthesis. For instance, the esterification of a related compound, 5-fluoro-2-methylbenzoic acid, is a key step following nitration in the synthesis of precursors for pharmaceuticals like Rucaparib. nih.gov

Table 1: Common Esterification Conditions

| Method | Reagents | Conditions | Utility |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Reflux | Standard, cost-effective method for simple alcohols. |

| TMSCl/Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Mild conditions, high yields, suitable for sensitive substrates. |

| Thionyl Chloride | Thionyl chloride, Alcohol | 0°C to Reflux | Forms an intermediate acid chloride, highly reactive. |

Amidation Reactions and Peptide Coupling Chemistry

The carboxylic acid functionality can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

These amidation reactions are fundamental in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. google.com For this compound, its structure as an unnatural amino acid derivative makes it a potential building block for creating novel peptides with specific structural or functional properties. tcichemicals.com The synthesis of 5-fluoro-N,2-dimethylbenzamide from the parent acid is a direct example of this reactivity. sigmaaldrich.comossila.com The choice of coupling reagent is critical, especially for sterically hindered or electronically challenging substrates, with modern reagents like HATU and HCTU offering high efficiency and reduced racemization. nih.gov

Table 2: Common Amidation (Peptide Coupling) Reagents

| Reagent | Description | Typical Co-reagent | Key Feature |

|---|---|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt, HOAt | Water-soluble carbodiimide, easy workup. |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Highly effective, but byproduct (DCU) can be difficult to remove. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, NMM | High coupling efficiency, especially for hindered amino acids. |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | DIPEA, NMM | Fast reaction rates and suppression of racemization. vulcanchem.com |

| T3P | Propylphosphonic Anhydride | Base (e.g., Pyridine) | Broadly applicable, clean conversion. |

Reduction Pathways to Aldehyde and Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde. The selective reduction to the aldehyde is a more delicate transformation. A known derivative, 3-Amino-5-fluoro-2-methylbenzaldehyde, is commercially available, indicating that a synthetic route for this partial reduction exists. bldpharm.com Modern methods for the selective reduction of carboxylic acids to aldehydes often involve their conversion to an activated intermediate, such as a mixed anhydride, followed by reduction. For example, photoredox catalysis has been employed for the selective reduction of various benzoic acids to their corresponding aldehydes. rsc.org

Complete reduction to the corresponding primary alcohol, (3-amino-5-fluoro-2-methylphenyl)methanol, can be achieved using stronger reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH₃) complexes, such as BH₃·THF, are also effective and often show greater tolerance for other functional groups compared to LiAlH₄.

Table 3: Reduction Pathways for Carboxylic Acids

| Product | Reagent(s) | Typical Conditions | Notes |

|---|

| Aldehyde | 1. Activation (e.g., with dimethyl dicarbonate) 2. Reductant (e.g., TTMSS) 3. Photoredox Catalyst | Room Temp, Blue LEDs | Selective partial reduction. rsc.org | | Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether | Powerful, non-selective reducing agent. | | Alcohol | Borane-THF complex (BH₃·THF) | THF, Room Temp to Reflux | Milder than LiAlH₄, good for selective reductions. |

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific, often harsh, conditions. For aromatic carboxylic acids, this process is generally difficult unless activated by strong electron-donating groups at the ortho and para positions. The mechanism for the decarboxylation of substituted aminobenzoic acids in acidic solution involves the formation of a σ-complex by protonation at the C(1) position. researchgate.net

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylative arylation of α-amino acids, demonstrating a modern approach to decarboxylation under milder conditions. nih.gov In some synthetic strategies, the carboxyl group can act as a "traceless" directing group, facilitating a reaction at a specific position on the ring before being removed via decarboxylation. This has been demonstrated in the C-H amidation of benzoic acids, followed by a decarboxylation step to yield meta- or para-substituted anilines. nih.gov For this compound, decarboxylation would lead to 5-fluoro-2-methylaniline, though this transformation would likely require specific catalytic conditions.

Reactivity of the Aromatic Amine Group

The amino group (-NH₂) is a nucleophilic center and a key site for reactions such as acylation and alkylation. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring. The fluorine atom is electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the amino group, while the methyl group is weakly electron-donating.

The amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. This reaction is often used to protect the amino group during other transformations. pearson.com For example, Friedel-Crafts acylation of aniline (B41778) derivatives typically requires N-protection to prevent the catalyst from being deactivated by the basic amino group and to avoid N-acylation as the primary reaction pathway. researchgate.netresearchgate.net

Alkylation of the amino group can be achieved using alkyl halides. However, a common issue with the direct alkylation of anilines is over-alkylation, leading to mixtures of secondary and tertiary amines. vedantu.com The use of ionic liquids as solvents has been shown to improve the selectivity for mono-alkylation of substituted anilines. rsc.org More advanced methods, such as visible-light-induced N-alkylation, offer eco-friendly alternatives that avoid the need for metals and strong bases. nih.gov These reactions provide pathways to synthesize N-alkylated derivatives of this compound, which are valuable in medicinal chemistry and materials science.

Table 4: Reactions at the Aromatic Amine Group

| Reaction | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | N-Acyl Amide | A common protection strategy for amines. pearson.com |

| Acylation | Acid Anhydride ((RCO)₂O), Base | N-Acyl Amide | Often used for acetylation with acetic anhydride. |

| Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Aniline | Prone to over-alkylation, yielding secondary and tertiary amines. vedantu.comacs.org |

| Alkylation | Benzyl Alcohol, Catalyst (e.g., CoNₓ@NC) | N-Benzyl Aniline | "Hydrogen borrowing" methodology. researchgate.net |

| Sulfonylation | Sulfonyl Fluoride (B91410) (R-SO₂F), Photocatalyst | N-Sulfonylaniline | Visible-light mediated, stable sulfonylation reagent. nih.gov |

Diazotization and Subsequent Sandmeyer Reactions

The primary aromatic amino group of this compound allows it to undergo diazotization, a pivotal transformation that converts the amine into a highly versatile diazonium salt intermediate. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govmsu.edu

The formation of the arenediazonium salt, 5-fluoro-2-methyl-3-diazoniumbenzoic acid chloride, opens the door to a wide array of subsequent transformations known as Sandmeyer reactions. pressbooks.pubresearchgate.net These reactions, catalyzed by copper(I) salts, allow for the replacement of the diazonium group (-N₂⁺) with various nucleophiles, a transformation not easily achieved by other means. pressbooks.pubbeilstein-journals.org The diazonium group is an excellent leaving group (as nitrogen gas, N₂), facilitating the substitution. researchgate.net

Common Sandmeyer reactions applicable to the diazonium salt of this compound would include:

Chlorination: Using copper(I) chloride (CuCl) to produce 3-Chloro-5-fluoro-2-methylbenzoic acid. researchgate.netsigmaaldrich.com

Bromination: Employing copper(I) bromide (CuBr) to yield 3-Bromo-5-fluoro-2-methylbenzoic acid. researchgate.netumn.edu

Cyanation: Using copper(I) cyanide (CuCN) to introduce a nitrile group, forming 3-Cyano-5-fluoro-2-methylbenzoic acid. pressbooks.pubvt.edu

The general mechanism for the Sandmeyer reaction is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) halide or cyanide to form the final product and regenerate the copper(I) catalyst. pressbooks.pub

The table below summarizes the potential products from Sandmeyer reactions starting from this compound.

| Reagent | Product Name | Chemical Formula |

| CuCl/HCl | 3-Chloro-5-fluoro-2-methylbenzoic acid | C₈H₆ClFO₂ |

| CuBr/HBr | 3-Bromo-5-fluoro-2-methylbenzoic acid | C₈H₆BrFO₂ |

| CuCN/KCN | 3-Cyano-5-fluoro-2-methylbenzoic acid | C₉H₅FNO₂ |

Condensation Reactions and Schiff Base Formation

The nucleophilic amino group of this compound can readily react with carbonyl compounds, particularly aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.net This reaction typically involves heating the amine and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step. nih.govresearchgate.net

The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to form the C=N double bond characteristic of an imine. nih.gov

For example, the reaction of this compound with benzaldehyde (B42025) would yield (E)-3-((benzylideneamino)-5-fluoro-2-methyl)benzoic acid. The stereochemistry around the C=N double bond is typically E, although this can depend on the specific reactants and conditions.

The formation of Schiff bases is a versatile method for creating complex molecules that are important intermediates in organic synthesis and have applications in coordination chemistry and materials science. rsc.orgpressbooks.pub The reactivity is analogous to that observed for other aminobenzoic acids, such as the reaction of 4-amino-2-methylbenzoic acid with formyl-containing compounds. vt.edu

Palladium-Catalyzed Amination Reactions

The amino group of this compound can also participate in N-arylation reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the amino group of the substrate and an aryl halide or triflate. This reaction is a powerful tool for the synthesis of diarylamines and other N-arylated compounds.

In a typical Buchwald-Hartwig reaction, this compound would act as the amine component, coupling with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst (such as Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (like XPhos, SPhos, or BINAP), and a base (commonly NaOt-Bu or K₂CO₃).

The catalytic cycle is complex but generally involves:

Oxidative addition of the aryl halide to the Pd(0) complex.

Formation of a palladium-amido complex by deprotonation of the amine by the base and subsequent reaction with the palladium center.

Reductive elimination from the palladium(II) intermediate to form the N-arylated product and regenerate the Pd(0) catalyst.

While specific examples utilizing this compound as the amine substrate are not prominent in the literature, the reaction is broadly applicable to a wide range of substituted anilines. msu.edu The presence of the carboxylic acid and fluoro groups may influence the reaction conditions required for optimal coupling.

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine substituent generally unreactive. However, under specific conditions, it can be made to participate in chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) with Activation

The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, for this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the fluorine atom. pressbooks.publibretexts.org These EWGs stabilize the negative charge that develops in the ring in the Meisenheimer intermediate, which is the rate-determining step of the reaction. youtube.com

In this compound, the situation is complex. The carboxylic acid group is an electron-withdrawing group and is ortho to the fluorine, which should provide some activation. Conversely, the amino group is a strong electron-donating group (EDG) and is para to the fluorine. EDGs strongly deactivate the ring towards nucleophilic attack. youtube.com The methyl group is also weakly electron-donating. Therefore, direct SNAr at the fluorine position of this molecule is expected to be very difficult and would require harsh conditions or a different reaction pathway, as the deactivating effect of the amino group likely outweighs the activating effect of the carboxyl group. nih.gov In highly activated systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.orgnih.gov

Reactivity of the Aromatic Ring and Methyl Group

The substituents on the benzene ring direct the position of further reactions, such as electrophilic aromatic substitution, and the methyl group itself possesses its own reactivity.

For electrophilic aromatic substitution (e.g., nitration, halogenation), the outcome is determined by the cumulative directing effects of the existing groups. msu.edu The substituents on this compound present a competitive scenario:

-NH₂ group: Strongly activating and ortho-, para-directing.

-CH₃ group: Weakly activating and ortho-, para-directing.

-COOH group: Moderately deactivating and meta-directing.

-F atom: Deactivating via induction but ortho-, para-directing via resonance.

The positions ortho to the strongly activating amino group are C4 and C2 (blocked). The position para is C6. The positions ortho to the methyl group are C1 (blocked) and C3 (blocked). The position para is C5 (blocked). The positions meta to the carboxylic acid are C1 (blocked) and C5 (blocked). The directing vectors of the powerful amino group (to C4 and C6) are most likely to dominate. Between C4 and C6, C4 is ortho to the amino group and meta to the methyl group, while C6 is para to the amino group and ortho to the carboxyl group. Steric hindrance from the adjacent methyl and carboxyl groups might also influence the site of attack. Studies on the regioselective nitration of related 3-fluoro-2-substituted benzoic acids indicate that the substitution pattern is highly dependent on the nature of the substituents. ossila.com

The methyl group itself can undergo oxidation under strong oxidizing conditions (e.g., with potassium permanganate (B83412), KMnO₄). This reaction typically converts alkyl side chains on an aromatic ring into a carboxylic acid group. pressbooks.pubmsu.edu In this case, oxidation of the methyl group would lead to the formation of 3-amino-5-fluoroisophthalic acid.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the existing substituents. The available positions for substitution are C4 and C6. The directing influence of each substituent is a critical factor in determining the regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts reactions.

The substituents have the following characteristics:

Amino group (-NH₂ at C3): A powerful activating group and an ortho, para-director. It strongly donates electron density to the ring via resonance, activating the positions ortho (C2, C4) and para (C6) to it.

Methyl group (-CH₃ at C2): A moderately activating group and an ortho, para-director. It donates electron density through an inductive effect.

Fluorine atom (-F at C5): An unusual case, fluorine is a deactivating group due to its strong inductive electron withdrawal, but it acts as an ortho, para-director because of electron donation through resonance.

Carboxylic acid group (-COOH at C1): A strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.

Given this landscape, electrophilic attack is overwhelmingly favored at the C4 and C6 positions, which are activated by the potent amino group. The C6 position is particularly activated due to the converging para-directing influence of the amino group and the ortho-directing influence of the fluorine atom. However, the steric hindrance from the adjacent methyl group at C2 might favor substitution at the less hindered C4 position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent (Position) | Type | Directing Effect | Activated Positions | Deactivated Positions |

| -COOH (C1) | Deactivating | meta | None | C2, C4, C6 |

| -CH₃ (C2) | Activating | ortho, para | C3, C5 (blocked); C6 | |

| -NH₂ (C3) | Strongly Activating | ortho, para | C2 (blocked); C4, C6 | |

| -F (C5) | Deactivating | ortho, para | C4, C6 |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directed metalation group (DMG). In this compound, both the carboxylic acid and the amino group can potentially act as DMGs.

The carboxylic acid group is a well-established DMG. organic-chemistry.orgbohrium.com Upon deprotonation with a strong base, such as s-butyllithium (s-BuLi) in the presence of a ligand like tetramethylethylenediamine (TMEDA), the resulting carboxylate directs lithiation to the ortho position. acs.orgrsc.org For this molecule, the positions ortho to the carboxylate are C2 (blocked by the methyl group) and C6. Therefore, DOM strategies targeting the carboxylate would selectively functionalize the C6 position. Studies on substituted benzoic acids have shown that the carboxylate can effectively direct metalation even in the presence of other functional groups. rsc.orgsemanticscholar.org

The amino group can also serve as a DMG, directing metalation to its ortho positions, C2 and C4. However, the carboxylic acid is generally a more powerful DMG than a simple amino group. The acidity of the N-H protons can also lead to N-deprotonation, which may compete with C-H metalation.

Considering the established hierarchy of DMGs, the carboxylate is expected to control the regioselectivity of lithiation, leading to the formation of a 6-lithio intermediate. This intermediate can then be trapped with various electrophiles (e.g., I₂, Me₃SiCl, aldehydes) to introduce a new substituent at the C6 position with high precision.

Table 2: Potential Directed Ortho Metalation Outcomes

| Directed Metalation Group | Target Position(s) | Expected Major Intermediate | Potential Products (after electrophilic quench) |

| Carboxylic Acid (-COOH) | C6 | 6-lithio-3-amino-5-fluoro-2-methylbenzoic acid | 6-substituted derivatives |

| Amino (-NH₂) | C4 | 4-lithio-3-amino-5-fluoro-2-methylbenzoic acid | 4-substituted derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The application of these reactions to this compound typically requires the presence of a leaving group, such as a halide (Br, I) or a triflate, on the aromatic ring.

While the parent molecule does not possess such a leaving group, it can be introduced regioselectively. For instance, electrophilic halogenation (as discussed in 3.4.1) could install a bromine or iodine atom at the C4 or C6 position. This halogenated derivative would then be a suitable substrate for cross-coupling reactions.

Suzuki Coupling: A palladium-catalyzed reaction between the halogenated derivative and an organoboron reagent (e.g., a boronic acid or ester) would enable the formation of a new C-C bond at the site of halogenation. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups. acs.org

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl halide with a terminal alkyne, providing a direct route to substituted alkynylarenes.

Negishi Coupling: Involving the reaction of the aryl halide with an organozinc reagent, this palladium- or nickel-catalyzed coupling is known for its high reactivity and functional group tolerance.

Alternatively, the amino group could be converted to a diazonium salt, which can then be transformed into a halide (Sandmeyer reaction) or other coupling-compatible functionalities.

C-H Functionalization Methodologies

Direct C-H functionalization offers a more atom-economical approach to modifying the aromatic ring by avoiding the pre-installation of a leaving group. These methods often rely on transition metal catalysts that can selectively activate a specific C-H bond, frequently guided by a directing group.

For this compound, the carboxylic acid is an excellent directing group for C-H activation. Palladium, rhodium, and iridium catalysts are commonly employed for this purpose. bohrium.comossila.com

Palladium-Catalyzed C-H Activation: Palladium catalysts can direct the arylation, alkenylation, or alkoxylation of the C-H bond at the C6 position, which is ortho to the directing carboxylate group. bohrium.com

Iridium/Copper-Catalyzed Annulation: Bimetallic catalytic systems, such as Ir/Cu, have been used for the annulation of benzoic acids with ketones to form phthalides, which would proceed via C-H activation at the C6 position. ossila.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for C-H activation directed by carboxylic acids, enabling the synthesis of complex heterocyclic structures through annulation with alkynes or other coupling partners. acs.org

The amino group could also direct C-H activation to the C4 position, although this is often less facile than carboxylate-directed reactions. The choice of catalyst, oxidant, and reaction conditions would be crucial in determining the regiochemical outcome between the C4 and C6 positions.

Derivatization and Analog Design Utilizing the 3 Amino 5 Fluoro 2 Methylbenzoic Acid Scaffold

Design Principles for Novel 3-Amino-5-fluoro-2-methylbenzoic Acid Analogs

The design of novel analogs of this compound is guided by established principles of medicinal chemistry aimed at fine-tuning the molecule's physicochemical and pharmacological properties. Each functional group on the scaffold—the carboxylic acid, the amino group, the fluorine atom, and the methyl group—presents a strategic handle for modification.

Amino Group (-NH₂): This nucleophilic group is a primary site for forming amide, sulfonamide, or urea (B33335) linkages. Derivatization at this position can introduce a wide variety of substituents, modulating hydrogen bonding capabilities, polarity, and steric bulk. These modifications are crucial for optimizing interactions with biological targets. For instance, incorporating an amide group in the ortho position to a fluoro-substituted phenyl group can augment hydrogen bonding capacity. acs.org

Carboxylic Acid Group (-COOH): This acidic functional group is readily converted into esters, amides, or acid chlorides. Esterification can increase lipophilicity and modify solubility, while amide formation introduces diverse structural motifs and potential new binding interactions. The carboxylic acid itself can act as a key hydrogen bond donor or acceptor, or as an anchor point for attachment to larger systems.

Fluorine Atom (-F): The presence of fluorine, a highly electronegative atom, significantly influences the electronic properties of the benzene (B151609) ring. It can alter the pKa of the amino and carboxylic acid groups, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.

A common strategy in analog design is "scaffold hopping," where the core structure is maintained while peripheral groups are varied to explore new chemical space and improve activity. acs.org Another approach is the group reversal strategy, for example, by inverting an amide bond, to broaden the structural landscape of the target compounds. acs.org By systematically modifying these positions, researchers can develop analogs with tailored properties for specific applications, from drug discovery to materials science.

Synthesis of Amide and Ester Derivatives

The amino and carboxylic acid functionalities of this compound are primary sites for the synthesis of amide and ester derivatives, which are fundamental transformations in creating molecular diversity.

Ester Synthesis: Esterification of the carboxylic acid group is a common strategy to mask its polarity, potentially improving cell membrane permeability. This can be achieved through several standard methods. A particularly convenient, one-pot method involves the reaction of the amino acid with an alcohol, such as methanol (B129727), in the presence of trimethylchlorosilane at room temperature. This method is efficient for a wide range of natural and synthetic amino acids.

Amide Synthesis: The formation of amide bonds is a cornerstone of medicinal chemistry. The carboxylic acid of the scaffold can be coupled with a diverse range of primary or secondary amines. This reaction is typically facilitated by peptide coupling agents. A widely used method employs a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine. acs.org

Simultaneously, the amino group of the scaffold can be acylated by reacting it with various carboxylic acids (or their activated forms) to generate a different set of amide derivatives. This dual reactivity allows for the synthesis of a vast library of compounds from a single starting scaffold.

Table 1: Representative Conditions for Amide and Ester Synthesis

| Derivative Type | Functional Group Targeted | Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Methyl Ester | Carboxylic Acid | Methanol, Trimethylchlorosilane | Room Temperature | General method applicable |

| Amide | Carboxylic Acid | Amine (R-NH₂), EDC·HCl, HOBt | Room Temperature, Anhydrous Solvent (e.g., DMF) | nih.gov |

| Amide | Carboxylic Acid | 1. Oxalyl Chloride, DMF (cat.) 2. Amine (R-NH₂), Triethylamine | 0 °C to Room Temperature, Anhydrous Solvent (e.g., DCM) | acs.org |

| Amide (Acylation) | Amino Group | Carboxylic Acid (R-COOH), Coupling Agents | Standard peptide coupling conditions | General method applicable |

Construction of Heterocyclic Systems Incorporating the Benzoic Acid Framework

The functional groups of this compound provide ideal anchor points for the construction of fused and appended heterocyclic systems. Such structures are of significant interest as they form the core of many biologically active compounds.

One common strategy involves intramolecular cyclization. For example, related fluorinated benzoic acids can undergo annulation reactions to form bicyclic heterocycles like phthalides. ossila.com A similar approach could be envisioned for this compound, where the carboxylic acid and a suitably activated ortho position could cyclize.

More frequently, the amino and carboxylic acid groups are used in condensation reactions with other bifunctional molecules to build new rings.

Quinazolinones: Anthranilic acids (2-aminobenzoic acids) are classic precursors for quinazolinones. The amino group can react with a one-carbon synthon, and the carboxylic acid can participate in a subsequent cyclization.

Benzoxazinones: The amino and carboxylic acid groups can react with phosgene (B1210022) or its equivalents in a two-step process to form an intermediate isatoic anhydride, which is a versatile precursor for other heterocyclic systems.

Fused Pyridines and Pyrimidines: Multicomponent reactions offer an efficient pathway to complex heterocycles. Condensations involving aminoazoles, aldehydes, and active methylene (B1212753) compounds like Meldrum's acid are known to produce fused pyridine (B92270) and pyrimidine (B1678525) systems. frontiersin.org By analogy, the amino group of the this compound scaffold can act as the nucleophilic component in similar reactions to build novel fused heterocyclic structures. For instance, the reaction of a related compound, 5-fluoro-2-methylbenzoic acid, with benzonitrile (B105546) via a lithiation reaction has been used to synthesize 3-arylisoquinolinones. ossila.com

Table 2: Potential Heterocyclic Systems Derived from the Scaffold

| Heterocyclic System | Key Precursors/Reagents | Plausible Synthetic Strategy | Reference for Analogy |

|---|---|---|---|

| Phthalide Derivatives | Ketones | Iridium/Copper-catalyzed oxidative C-H/O-H annulation | ossila.com |

| 3-Arylisoquinolinones | Benzonitriles | Lithiation followed by cyclization | ossila.com |

| Quinazolinone Derivatives | Formic acid, Amides | Condensation and cyclization reactions | orgsyn.org |

| Fused Pyridines | Aldehydes, Ketones/Active Methylene Compounds | Multicomponent condensation reactions (e.g., Hantzsch-type) | frontiersin.org |

Incorporation into Polyaromatic Systems and Extended Conjugated Structures

To build larger, polyaromatic systems, modern cross-coupling reactions are indispensable tools. The this compound scaffold can be incorporated into such structures, which are relevant for developing advanced materials and certain classes of pharmaceuticals.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl groups. libretexts.org To utilize this reaction, the scaffold must first be functionalized with either a halide (like bromine or iodine) or a boronic acid/ester group. For example, a halogen can be introduced onto the aromatic ring, which can then be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

A synthetic route for analogous compounds has involved using 5-bromo-2-fluoroaniline (B1303259) as a starting material, which undergoes a Miyaura borylation to install a boronic ester. This intermediate is then used in a Suzuki coupling reaction with a heterocyclic halide to build a biaryl system. acs.org A similar strategy could be applied to a halogenated derivative of this compound. This approach allows for the modular and convergent synthesis of complex biaryl and polyaromatic compounds where the electronic and steric properties can be systematically tuned by varying the coupling partner. acs.orgnih.gov

Exploration of Structural Modifications for Tunable Chemical Properties

The exploration of structural modifications to the this compound scaffold is driven by the goal of tuning its chemical properties for specific functions. The derivatization strategies discussed in the previous sections provide a toolbox for modulating characteristics such as solubility, electronic properties, molecular conformation, and binding affinity.

Tuning Solubility and Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for many applications, including drug development. Converting the carboxylic acid to various esters or amides is a primary method for increasing lipophilicity. Conversely, introducing polar groups onto derivatives, such as hydroxyl or additional amino groups, can enhance water solubility.

Modulating Electronic Properties: The electronic nature of the scaffold can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic ring or on the synthesized derivatives. For example, in Suzuki-Miyaura couplings, the choice of the coupled aryl group can dramatically alter the electronic properties of the final polyaromatic system. libretexts.org The fluorine atom already imparts a strong electron-withdrawing effect, which can be complemented or counteracted by other substituents.

Controlling Conformation: The ortho-methyl group already imposes some steric hindrance that influences the preferred conformation of the carboxylic acid group. Further derivatization, especially at the amino position or by forming rigid heterocyclic systems, can introduce additional conformational constraints. This is a key strategy in drug design to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.

Through these targeted modifications, the this compound framework can be systematically optimized to create a diverse range of molecules with precisely tuned properties for advanced applications.

Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Amino 5 Fluoro 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-Amino-5-fluoro-2-methylbenzoic acid in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton.

Aromatic Protons: The two protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). Their splitting patterns (multiplicity) will be influenced by coupling to each other and to the nearby fluorine atom.

Methyl Protons: The methyl (-CH₃) group will typically appear as a singlet in the upfield region (around 2.0-2.5 ppm).

Amino Protons: The amino (-NH₂) protons usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is typically a broad singlet at a downfield chemical shift (>10 ppm), and its visibility can be affected by the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal (typically 165-185 ppm).

Aromatic Carbons: The six carbons of the benzene ring will appear in the 100-165 ppm range. The carbons directly bonded to the fluorine, amino, and carboxylic groups will show characteristic shifts and coupling constants (J-coupling) with the fluorine atom.

Methyl Carbon: The methyl carbon will be the most upfield signal (typically 15-25 ppm).

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a highly sensitive and specific signal for the fluorine environment. A single signal is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in high-resolution ¹H and ¹⁹F spectra, providing further structural confirmation.

Expected ¹H NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic CH | 6.0 - 8.0 | Doublet / Doublet of doublets |

| Amino (-NH₂) | Variable | Broad Singlet |

Expected ¹³C NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 165 - 185 |

| Aromatic C-F | 155 - 165 (Doublet, ¹JCF) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic C-CH₃ | 120 - 140 |

| Aromatic C-H | 110 - 130 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The molecular weight of C₈H₈FNO₂ is 169.15 g/mol . Therefore, one would expect to find ions at m/z (mass-to-charge ratio) of approximately 170.16 in positive mode and 168.14 in negative mode.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₈H₈FNO₂, the exact mass of the [M+H]⁺ ion is 170.06119, and for the [M-H]⁻ ion, it is 168.04663. Observing these exact masses would confirm the elemental composition. Fragmentation analysis via tandem MS (MS/MS) would show characteristic losses, such as the loss of H₂O (water) or CO₂ (carbon dioxide) from the carboxylic acid group, which helps to confirm the structure.

Expected Mass Spectrometry Data

| Technique | Ion Mode | Expected m/z | Formula |

|---|---|---|---|

| ESI-MS | Positive | ~170.2 | [C₈H₈FNO₂ + H]⁺ |

| ESI-MS | Negative | ~168.1 | [C₈H₈FNO₂ - H]⁻ |

| HRMS | Positive | 170.06119 | [C₈H₉FNO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

N-H Stretch: Two distinct sharp peaks around 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region is characteristic of the C-F bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar bonds like C=O give strong IR signals, non-polar bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the compound.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

A crystallographic study would confirm the planarity of the benzene ring and determine the torsion angles of the carboxylic acid and methyl groups relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showing hydrogen bonding between the carboxylic acid groups of adjacent molecules to form dimers, and additional hydrogen bonds involving the amino group. While specific crystal structure data for 2-amino-5-fluorobenzoic acid is available, showing characteristic dimer formation via O-H···O hydrogen bonds, similar data for the title compound is not found in the searched literature.

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis of non-volatile compounds like this one. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable. The compound's purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.